molecular formula C22H24N2O6S2 B2369110 diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate CAS No. 863004-18-6

diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate

Cat. No. B2369110
CAS RN: 863004-18-6
M. Wt: 476.56
InChI Key: FLDZSMLXMWGMES-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . It also contains functional groups such as carboxylate and acetamido, which can significantly influence its chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or modifying the structure of the molecule. Common techniques might include condensation reactions, substitution reactions, or the use of specialized reagents .


Molecular Structure Analysis

The structure of the molecule can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present and the overall structure of the molecule. For example, the carboxylate groups might make the compound acidic, or the acetamido group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and stability, can be determined using various laboratory techniques. These properties can give clues about how the compound might behave in different environments .

Scientific Research Applications

Microwave-Assisted Synthesis and Novel Coupling Reactions

Microwave-assisted synthesis has been employed to create novel pyrido[3,2-f][1,4]thiazepines, demonstrating an efficient pathway to synthesize complex heterocyclic compounds, including those related to the core structure of the compound . This method provides better yields in shorter times compared to traditional synthesis methods (Faty, Youssef, & Youssef, 2011).

Synthesis of Pyrido-Annulated Analogues

An expedient protocol for synthesizing pyrido-annulated analogs of 1,5-benzothiazepines highlights the medicinal interest in the structural exploration around the benzothiazepine core. This research showcases the potential of these compounds for further medicinal chemistry investigations (Gupta, Devi, & Kishore, 2012).

Antitumor Evaluation of Heterocyclic Compounds

Research into the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed significant antitumor activities. These findings emphasize the relevance of such compounds in developing new anticancer agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Synthesis and Anticancer Activity of Novel Heterocycles

The use of ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block for synthesizing new heterocycles with significant anticancer activity against colon cancer cell lines illustrates the therapeutic potential of these structures (Abdel-Motaal, Alanzy, & Asem, 2020).

Anti-inflammatory Agents from Benzo[b]thiophene Derivatives

The development of C5-substituted benzo[b]thiophenes as potent anti-inflammatory agents showcases the pharmaceutical applications of thiophene derivatives, indicating their significance in drug discovery and development (Radwan, Shehab, & El-Shenawy, 2009).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological molecules. This could involve binding to a specific protein, disrupting a biological pathway, or altering the structure of DNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions, and to dispose of them in accordance with local regulations .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. This could involve testing its biological activity, studying its reactivity under different conditions, or investigating how its properties can be modified .

properties

IUPAC Name

diethyl 3-methyl-5-[[2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-4-29-21(27)18-13(3)19(22(28)30-5-2)32-20(18)23-16(25)12-24-14-8-6-7-9-15(14)31-11-10-17(24)26/h6-9H,4-5,10-12H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDZSMLXMWGMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C(=O)CCSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate

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